molecular formula C20H20ClN3O2S2 B2800969 (5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170445-28-9

(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2800969
CAS No.: 1170445-28-9
M. Wt: 433.97
InChI Key: PRJYECKSLNPSNK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S2 and its molecular weight is 433.97. The purity is usually 95%.
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Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S2/c1-26-17-6-3-13(21)11-15(17)19(25)23-7-9-24(10-8-23)20-22-16-5-4-14(27-2)12-18(16)28-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJYECKSLNPSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic derivative that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to our compound of interest. A study by Mhaske et al. synthesized a series of piperazine derivatives and assessed their antimicrobial properties. The results indicated that many derivatives exhibited moderate to excellent antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coliMIC (µg/mL)
5aModerateGood32
5bExcellentModerate16
5cPoorPoor>64

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. Thiazoles have been shown to disrupt the function of key enzymes involved in these processes, leading to bacterial cell death .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing the thiazole ring can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)
Thiazole ABreast Cancer10
Thiazole BLung Cancer15
Thiazole CColon Cancer8

Neuropharmacological Effects

In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise in neuropharmacology. Certain compounds have been reported to exhibit anxiolytic and antidepressant effects in animal models, suggesting potential for treating mood disorders . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluating the efficacy of a thiazole-based compound against resistant bacterial strains demonstrated significant improvement in infection outcomes compared to standard treatments. The compound was administered at a dosage optimized for bioavailability, resulting in reduced resistance development.
  • Case Study on Anticancer Activity : In vitro studies on human cancer cell lines revealed that a derivative similar to our compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

  • Molecular Formula : C22H18ClN3O5S2
  • Molecular Weight : 504.0 g/mol
  • IUPAC Name : 2-[2-[[4-[(5-chloro-2-methoxyphenyl)methyl]-3-oxo-1,4-benzothiazine-6-carbonyl]amino]-1,3-thiazol-4-yl]acetic acid

Anticancer Activity

Research has indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines:

  • Inhibition of EGFR Kinase : Studies have shown that thiazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in the progression of several cancers, including breast cancer. For instance, a related compound demonstrated an IC50 value of 0.06 µM against EGFR kinase, indicating potent inhibitory activity .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The compound's structure suggests potential use as an anxiolytic or antidepressant agent, although further research is necessary to elucidate these effects.

Case Study on Anticancer Activity

A study conducted by Wang et al. evaluated novel thiazole-pyrazoline derivatives for their antiproliferative activity against human breast cancer cell lines (MCF-7). The findings indicated that certain derivatives exhibited IC50 values comparable to established drugs like erlotinib, suggesting that modifications to the thiazole structure may enhance efficacy against cancer cells .

Pharmacological Evaluation

Another study highlighted the potential of thiazole-containing compounds as therapeutic agents targeting various kinases involved in cancer progression. The results showed that compounds with similar scaffolds could effectively inhibit tumor growth in vitro and in vivo models .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
EGFR InhibitionThiazole Derivative0.06
AntiproliferativeThiazole-Pyrazoline0.09 - 0.18
NeuropharmacologicalPiperazine DerivativeTBDTBD

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group on the benzothiazole ring is susceptible to nucleophilic displacement under basic or acidic conditions. This reactivity enables functionalization of the benzothiazole scaffold:

Reaction TypeReagents/ConditionsProductNotes
Thioether OxidationH₂O₂/AcOH or mCPBASulfoxide (-SO-) or sulfone (-SO₂-)Selective oxidation depends on stoichiometry.
Nucleophilic Aryl SubstitutionPrimary amines (e.g., NH₃, CH₃NH₂)6-Amino-substituted benzothiazoleRequires heating in polar aprotic solvents (DMF/DMSO).

For example, reaction with ammonia in DMF at 80°C replaces the methylthio group with an amino group, enhancing hydrogen-bonding potential for biological interactions.

Electrophilic Aromatic Substitution on Benzothiazole

The electron-rich benzothiazole ring undergoes electrophilic substitution, primarily at the 5-position:

Reaction TypeReagents/ConditionsProductNotes
BrominationBr₂/FeBr₃ or NBS5-Bromo-benzothiazole derivativeRegioselectivity confirmed via NMR .
NitrationHNO₃/H₂SO₄5-Nitro-benzothiazole derivativeRequires controlled temperature (0–5°C) .

These modifications enable further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and SNAr reactions:

Reaction TypeReagents/ConditionsProductNotes
N-AlkylationAlkyl halides (e.g., CH₃I)/K₂CO₃Quaternary ammonium derivativesImproves solubility and bioavailability.
AcylationAcetyl chloride/pyridineN-Acetyl-piperazine analogStabilizes the compound against metabolic degradation.
SNAr ReactionAryl fluorides/Pd catalysisAryl-substituted piperazine derivativesUsed to introduce fluorophenyl groups .

For instance, Pd-catalyzed coupling with 4-fluorophenylboronic acid under Suzuki conditions yields analogs with enhanced receptor affinity .

Ketone Group Transformations

The central methanone group undergoes reductions and condensations:

Reaction TypeReagents/ConditionsProductNotes
ReductionNaBH₄ or LiAlH₄Secondary alcohol derivativeAlcohol derivatives show altered pharmacokinetics.
CondensationHydrazines (e.g., NH₂NH₂)Hydrazone analogsForms Schiff bases for metal coordination studies .

Modification of Aromatic Substituents

The 5-chloro-2-methoxyphenyl group participates in:

Reaction TypeReagents/ConditionsProductNotes
DemethylationBBr₃/DCMPhenolic derivativeEnhances polarity and solubility.
Halogen ExchangeCuCN/DMF5-Cyano-2-methoxyphenyl analogUtilizes aromatic nucleophilic substitution .

Key Mechanistic Insights

  • Methylthio Group Reactivity : The -SMe group’s leaving ability is critical for designing prodrugs or targeting sulfur-specific enzymes.

  • Piperazine Flexibility : Secondary amines on piperazine enable structural diversification, impacting receptor binding kinetics .

  • Benzothiazole Activation : Electron-donating substituents direct electrophiles to the 5-position, enabling regioselective synthesis .

Q & A

Q. Table 1: Example Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1Benzo[d]thiazole formationThiourea, H₂O₂, acidic conditionsConstruct methylthio-substituted core
2Piperazine couplingDMF, K₂CO₃, 80–100°CAttach piperazine ring
3Methoxyphenyl ketone linkageChloride displacement, NaH, THFFinal coupling

Basic: How can NMR and HPLC be effectively utilized to characterize intermediates and final products?

Answer:

  • ¹H/¹³C NMR :
    • Identify aromatic protons (δ 6.5–8.5 ppm for substituted phenyl/benzothiazole) and piperazine methylene signals (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
    • Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperazine and methylthio moieties .
  • HPLC :
    • Monitor reaction progress using a C18 column with UV detection (λ = 254 nm). A gradient of acetonitrile/water (70:30 to 90:10) resolves polar intermediates from non-polar byproducts .
  • Cross-validation : Compare retention times (HPLC) with NMR integration ratios to confirm purity >95% .

Advanced: What computational tools optimize reaction conditions for this compound’s synthesis?

Answer:

  • Density Functional Theory (DFT) : Predicts transition-state energies to identify optimal catalysts for benzo[d]thiazole-piperazine coupling (e.g., Pd vs. Cu) .
  • Machine Learning (ML) : Trained on reaction databases (e.g., Reaxys), ML models recommend solvent-catalyst pairs to maximize yield. For example, DMF with K₂CO₃ improves nucleophilic substitution efficiency by 15–20% .
  • Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability, guiding crystallization conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives?

Answer: Contradictions often arise from tautomerism, impurities, or dynamic molecular behavior. Strategies include:

  • Variable Temperature NMR : Detect rotational barriers in the piperazine ring by analyzing signal splitting at −20°C to 50°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of ambiguous peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methylthio vs. methoxy positioning) using single-crystal data .

Advanced: What side reactions occur during benzo[d]thiazole-piperazine linkage formation, and how are they mitigated?

Answer: Common side reactions:

  • Over-alkylation : Excess alkylating agents lead to quaternary ammonium salts. Mitigation: Use stoichiometric reagents and low temperatures (0–5°C) .
  • Oxidation of methylthio group : Air exposure converts –SMe to sulfoxide. Mitigation: Conduct reactions under nitrogen with antioxidants (e.g., BHT) .
  • Piperazine ring cleavage : Acidic conditions hydrolyze the ring. Mitigation: Maintain pH >7 using weak bases (e.g., NaHCO₃) .

Advanced: What strategies improve the yield of the methylthio-substituted benzo[d]thiazole intermediate?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, minimizing thermal degradation .
  • Catalyst optimization : NiCl₂/Zn systems enhance thiourea cyclization efficiency (yield increase from 45% to 72%) .
  • Workup protocols : Use ice-cold ethanol for precipitation to reduce impurity carryover .

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